Cas no 59360-06-4 (BENZENAMINE, N-[2-BROMO-3-(PHENYLAMINO)-2-PROPENYLIDENE]-)
59360-06-4 structure
Product Name:BENZENAMINE, N-[2-BROMO-3-(PHENYLAMINO)-2-PROPENYLIDENE]-
CAS-nummer:59360-06-4
MF:C15H13BrN2
MW:301.181122541428
CID:3363968
PubChem ID:27838720
Update Time:2025-04-21
BENZENAMINE, N-[2-BROMO-3-(PHENYLAMINO)-2-PROPENYLIDENE]- Chemische en fysische eigenschappen
Naam en identificatie
-
- BENZENAMINE, N-[2-BROMO-3-(PHENYLAMINO)-2-PROPENYLIDENE]-
- N-[(1Z,3Z)-2-bromo-3-(phenylimino)prop-1-en-1-yl]aniline
- SCHEMBL11488761
- N,N'-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline
- N-(2-BROMO-3-(PHENYLIMINO)PROPENYL)ANILINE
- 661-371-8
- 59360-06-4
- AKOS024339811
-
- Inchi: 1S/C15H13BrN2/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15/h1-12,17H/b13-11-,18-12-
- InChI-sleutel: NQHUBRZRRUTAGG-CJHMINEISA-N
- LACHT: N(/C=C(\Br)/C=N\C1=CC=CC=C1)C1=CC=CC=C1
Berekende eigenschappen
- Exacte massa: 300.02621Da
- Monoisotopische massa: 300.02621Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 4
- Complexiteit: 287
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.2
- Topologisch pooloppervlak: 24.4Ų
BENZENAMINE, N-[2-BROMO-3-(PHENYLAMINO)-2-PROPENYLIDENE]- Gerelateerde literatuur
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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